4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
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Overview
Description
4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid is a chemical compound with the molecular formula C10H6F2NO3 It is a derivative of benzoic acid, featuring a difluoromethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(difluoromethyl)benzoic acid with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group and oxazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)benzoic acid: A precursor in the synthesis of 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid.
Isoxazole derivatives: Compounds with similar oxazole rings but different substituents.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both a difluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-1-3-7(4-2-6)11(15)16/h1-5,10H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWHKUBXVSZGKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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